Urazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Urazole as a Scaffold for Antibacterial and Antifungal Agents:

Urazole derivatives have been extensively explored for their antibacterial and antifungal properties. Their ability to inhibit various enzymes essential for bacterial and fungal growth makes them promising candidates for developing new antibiotics and antifungals. Studies have shown urazole derivatives effectively target enzymes like gyrase and topoisomerase, crucial for bacterial DNA replication, and ergosterol biosynthesis, essential for fungal cell wall formation [, ].

Urazole-based Anticancer Agents:

Research suggests that urazole derivatives possess antitumor activity by targeting various mechanisms, including cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels in tumors) [, ]. Additionally, their ability to modulate specific protein kinase signaling pathways involved in cancer progression makes them attractive candidates for further investigation.

Urazole Derivatives as Anti-inflammatory and Analgesic Agents:

Urazole-based compounds have shown potential in treating inflammatory conditions and pain. Studies suggest they may exert their anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), involved in the production of inflammatory mediators []. Additionally, some urazole derivatives exhibit analgesic properties, potentially offering pain relief.

Urazole in the Development of Enzyme Inhibitors:

The unique chemical properties of urazole make it a valuable scaffold for designing enzyme inhibitors. Researchers have explored urazole derivatives as inhibitors for various enzymes, including kinases, proteases, and phosphatases, involved in different biological processes. These studies hold promise for developing new therapeutic agents for various diseases [].

Urazole-based Materials for Biomedical Applications:

Beyond their pharmacological potential, urazole derivatives are being investigated for their application in developing novel biomaterials. Their unique properties, such as biocompatibility and tunable functionalities, make them suitable for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and bioimaging agents [].

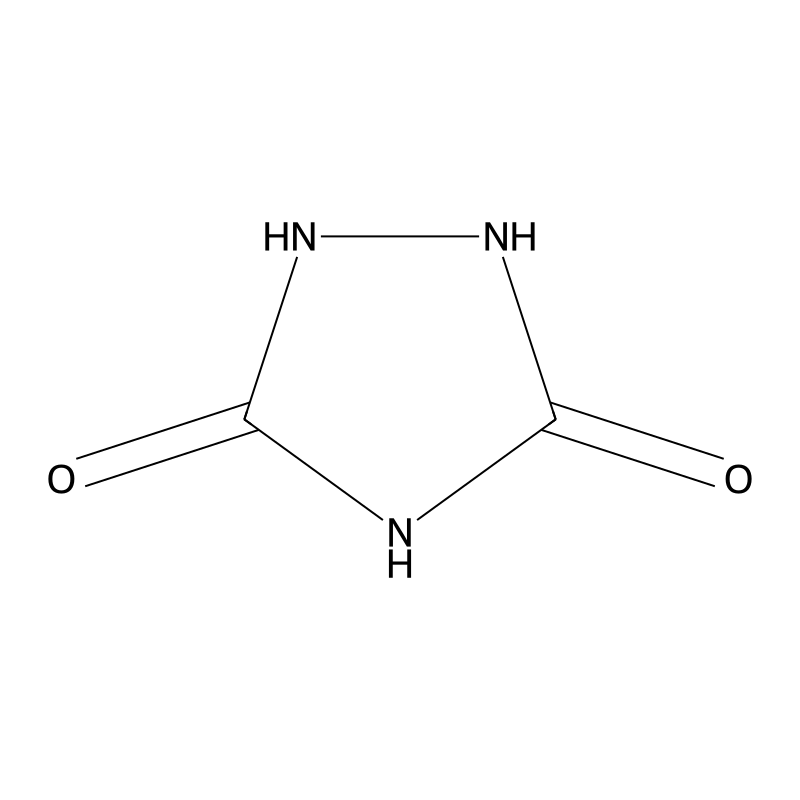

Urazole is a five-membered heterocyclic compound, structurally related to uracil, characterized by the presence of two nitrogen atoms in its ring. Its formula is C₃H₄N₂, and it is isosteric with the hydrogen-bonding segment of uracil, making it a significant compound in studies related to nucleobases and prebiotic chemistry. Urazole's unique structure allows it to participate in various

- Reaction with Ribose: Urazole reacts spontaneously with ribose to form a mixture of ribosides, including alpha and beta pyranosides and furanosides. This reaction occurs under mild temperatures in aqueous solutions, contrasting with uracil, which shows no reactivity with ribose under similar conditions .

- Diazomethane Reaction: Urazole reacts rapidly with diazomethane, producing derivatives that can further transform into other compounds .

- Oxidation: The oxidation of urazoles can yield persistent cyclic hydrazyl radicals, which are useful for various transformations in organic synthesis .

Urazole exhibits a range of biological activities:

- Prebiotic Chemistry: Its ability to form ribosides suggests a potential role in the origin of life, as these compounds could contribute to the development of RNA-like structures .

- Pharmaceutical Potential: Urazoles have been explored for their applications in asymmetric catalysis and drug development due to their unique reactivity and structural features .

Several methods exist for synthesizing urazole:

- Thermal Cyclization: This method involves heating ethyl phenyl hydrazine-1,2-dicarboxylate with a primary amine at elevated temperatures (up to 250 °C) under an inert atmosphere .

- Basic Cyclization: Similar to thermal cyclization but includes refluxing the reaction mixture with ethanol and potassium carbonate overnight .

- Tyrosine Click-like Reaction: A recent innovative approach utilizing bifunctional organocatalysts allows for the efficient synthesis of axially chiral urazoles under mild conditions .

Urazole has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, urazole derivatives are being investigated for potential use as pharmaceuticals.

- Asymmetric Catalysis: Urazoles are utilized in asymmetric synthesis processes, enhancing the production of chiral compounds .

- Prebiotic Studies: The study of urazole contributes to understanding the origins of life on Earth through its interactions with ribose and other biomolecules .

Studies on urazole's interactions highlight its reactivity with various biomolecules:

- Ribose Interaction: The reaction kinetics between urazole and ribose have been characterized, showing that this interaction is first-order concerning both reactants and occurs readily at elevated temperatures .

- Reactivity with Electrophiles: Urazole can interact with electrophilic species, leading to diverse chemical transformations that are significant in synthetic organic chemistry .

Urazole shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Uracil | Nucleobase | Does not react with ribose; involved in RNA |

| Guanazole | Hydrazine derivative | Similar nitrogen content but different reactivity |

| Semicarbazide | Hydrazine derivative | Forms different derivatives compared to urazole |

| 1,2,4-Triazole | Heterocyclic compound | Contains three nitrogen atoms; different bonding |

Urazole's distinct ability to react with sugars while maintaining structural integrity sets it apart from these similar compounds.

| Method | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hydrazine + Biuret (Pellizzari) | 130 | Several hours | Not specified | Solvent-free | High temperature |

| Hydrazine + Biuret (Aqueous) | 80-120 | 43 days (25°C) | Complete conversion | Prebiotic conditions | Long reaction times |

| Allophanate + Hydrazine | Not specified | Not specified | Not specified | Mild conditions | Limited substrate scope |

| Imidodicarboxylic ester + Hydrazine | Reflux in xylene | Not specified | Not specified | Good for substituted derivatives | Requires solvents |

Modern Ring-Closing Strategies Using Activated Carbonates

Modern synthetic approaches have focused on developing more efficient and controllable methods for urazole preparation through activated carbonate intermediates. The use of 1-alkoxycarbonyl semicarbazides as activated urazole precursors has emerged as a significant advancement in the field [17]. These methods distinguish themselves through improved reaction control and reduced side product formation compared to classical approaches.

The development of activated intermediate pathways has enabled the preparation of urazoles through thermal and basic cyclization strategies [3] [16]. The thermal cyclization approach involves heating ethyl phenyl hydrazine-1,2-dicarboxylate at 250°C for one hour under nitrogen flow, while the basic cyclization employs potassium carbonate in ethanol under reflux conditions [3]. These methods have demonstrated superior yields and shorter reaction times compared to traditional approaches.

Research has shown that the activated carbonate strategy allows for better control over reaction selectivity and enables the synthesis of previously difficult-to-access urazole derivatives [16] [17]. The method has proven particularly effective for incorporating functional groups that would otherwise be incompatible with harsh reaction conditions required in classical synthesis routes.

Table 2: Modern Ring-Closing Strategies Using Activated Carbonates

| Method | Temperature (°C) | Base/Catalyst | Yield Range (%) | Reaction Time | Solvent |

|---|---|---|---|---|---|

| Activated Carbonate (Route A) | 80-250 | None | 86-96 | 1-4 hours | Solvent-free |

| Activated Intermediate (Route B) | 80-250 | None/K2CO3 | 84-95 | 10 min + overnight | Ethanol |

| Thermal Cyclization | 250 | None | Not specified | 1 hour | Solvent-free |

| Basic Cyclization | Reflux | K2CO3 (5 eq) | Not specified | Overnight | Ethanol |

Sustainable Synthesis via Diphenyl Carbonate-Mediated Pathways

The development of sustainable synthesis routes using diphenyl carbonate has revolutionized urazole manufacturing by eliminating the need for toxic isocyanates and reducing solvent consumption [19] [21] [22]. Two complementary synthesis routes have been established, both based on diphenyl carbonate as the key reagent, offering high yields and environmental benefits.

Route A involves a one-pot synthesis particularly suitable for bulk urazole production, achieving yields between 87% and 96% for various alkyl and aromatic substrates [19] [21]. This method begins with heating diphenyl carbonate to 80°C, followed by addition of a primary amine and ethyl carbazate, with subsequent heating to 140°C for 2.5 hours and final cyclization at 250°C for one hour [3] [21].

Route B focuses on implementing functionalities in the urazole structure and enables the synthesis of bifunctional urazole compounds with yields up to 95% [19] [21]. This pathway utilizes ethyl phenyl hydrazine-1,2-dicarboxylate as an activated intermediate, which can undergo either thermal or basic cyclization depending on the desired product characteristics [3] [21].

The diphenyl carbonate-mediated synthesis has demonstrated excellent compatibility with a wide range of primary amines, including aliphatic, aromatic, and functionalized substrates [21] [24]. The method avoids chloroformates and operates under equimolar conditions, significantly enhancing the sustainability profile compared to traditional approaches.

Table 3: Sustainable Synthesis via Diphenyl Carbonate-Mediated Pathways

| Substrate | Route A Yield (%) | Route B Yield (%) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Butylamine | 86 | 89 | C₆H₁₁N₃O₂ | 157.17 |

| Octylamine | 96 | 95 | C₁₀H₁₉N₃O₂ | 213.28 |

| Benzylamine | 87 | 85 | C₉H₉N₃O₂ | 191.19 |

| Oleylamine | 96 | 95 | C₂₀H₃₇N₃O₂ | 351.54 |

| Allylamine | 89 | 84 | C₅H₇N₃O₂ | 141.13 |

| Cyclohexylmethylamine | 93 | 95 | C₉H₁₅N₃O₂ | 197.24 |

| Ethylenediamine | n.a. | 92 | C₆H₈N₆O₄ | 228.17 |

Solid-State Cyclization Techniques and Solvent-Free Approaches

Solid-state cyclization represents an emerging paradigm in urazole synthesis that eliminates the need for organic solvents while maintaining high efficiency and product quality. These approaches align with green chemistry principles and offer significant advantages in terms of environmental impact and process economics [23] [28].

The development of solvent-free urazole synthesis has been achieved through careful control of reaction parameters including temperature, pressure, and reactant stoichiometry [23]. Research has demonstrated that solid-state reactions can proceed efficiently when proper activation methods are employed, such as mechanical grinding or thermal activation without solvent intervention.

Mechanochemical approaches using ball milling techniques have shown promise for urazole formation, although specific applications to urazole synthesis require further development [27] [29]. The principles established in mechanochemical synthesis of related heterocycles suggest that controlled mechanical energy input can facilitate ring closure reactions without the need for high temperatures or extended reaction times.

The solid-state approach has proven particularly effective for urazole derivatives where traditional solution-phase methods encounter solubility limitations or where product isolation is challenging due to similar solubility profiles of reactants and products [13] [28]. These methods have enabled the synthesis of urazole-containing polymeric materials and hydrogels through controlled crosslinking reactions.

Functionalization Strategies for N4-Substituted Derivatives

The functionalization of urazole at the N4 position represents a critical aspect of urazole chemistry that enables the preparation of diverse derivatives with tailored properties. Several strategies have been developed to introduce various substituents at this position, each offering distinct advantages depending on the target molecule and intended application [31] [33].

The preparation of N4-substituted urazoles has been achieved through late-stage functionalization approaches that introduce the N4 substituent after ring formation [31]. This strategy offers significant advantages for library synthesis and allows for the preparation of derivatives that would be difficult to access through early substitution methods. The use of di-tert-butyl-di-p-nitrophenyl ester of hydrazinetetracarboxylic acid has proven particularly effective for this purpose [31].

Alternative functionalization strategies employ direct alkylation methods using various electrophilic reagents [30] [32]. Research has demonstrated that 4-chloromethylpyrazoles can serve as effective alkylating agents for urazole functionalization under neutral conditions, providing N-monoalkylated derivatives with moderate to good yields [32]. This approach has proven particularly useful for introducing complex substituents that would be incompatible with strongly basic or acidic conditions.

The choice of base for N4 functionalization depends critically on the electronic properties of the desired substituent [31]. For electronegative N4 substituents, pyridine has been identified as the preferred base, while n-butyllithium is more suitable for electron-rich substituents [31]. This selectivity allows for precise control over the functionalization process and minimizes side reactions.

Table 4: Reaction Kinetics Data for Classical Synthesis

| Parameter | Value | Conditions |

|---|---|---|

| Activation Energy (kcal/mol) | 14.5 | Biuret + Hydrazine |

| Half-life at 25°C (days) | 43 | 1 M hydrazine |

| Half-life at 0°C (days) | 403 | 1 M hydrazine |

| Rate constant at 120°C | Not specified | 1.1 M hydrazine, 0.13 M biuret |

| Rate constant at 80°C | Complete in reasonable time | 2.3 M hydrazine, 0.26 M biuret |

| Reaction order in biuret | 1 | Aqueous solution |

| Reaction order in hydrazine | 1 | Aqueous solution |